Ambutonium bromide

Beschreibung

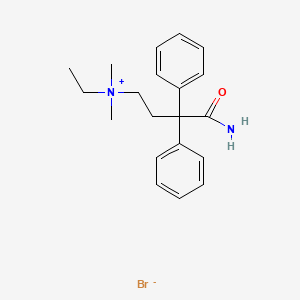

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGVKVPFBOVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921583 | |

| Record name | Ambutonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-51-5 | |

| Record name | Benzenepropanaminium, γ-(aminocarbonyl)-N-ethyl-N,N-dimethyl-γ-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambutonium bromide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambutonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUTONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8YA3ZT14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ambutonium Bromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambutonium (B78136) bromide is a quaternary ammonium (B1175870) compound classified as an anticholinergic agent. Its primary mechanism of action is through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular and physiological effects of ambutonium bromide, based on the established pharmacology of non-selective muscarinic antagonists. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this guide extrapolates its actions from the broader class of muscarinic antagonists. The document includes hypothesized signaling pathways, standardized experimental protocols for characterization, and a summary of its expected physiological effects.

Introduction

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Historically, it has been evaluated for its utility in the management of gastrointestinal diseases, leveraging its ability to reduce smooth muscle spasm and secretions.[2] As a muscarinic antagonist, it competitively inhibits the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses.[3][4] This action is the foundation of its therapeutic effects and its potential side-effect profile.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Signaling Pathways

The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades initiated by acetylcholine. The following diagram illustrates the generalized signaling pathways of M1/M3/M5 and M2/M4 receptors and the point of inhibition by this compound.

Caption: Generalized muscarinic receptor signaling pathways and inhibition by this compound.

Quantitative Data (Hypothesized)

While specific quantitative data for this compound is not available in the reviewed literature, the following table presents a hypothetical binding affinity profile for a non-selective muscarinic antagonist. This is for illustrative purposes to guide potential future research.

| Receptor Subtype | Ligand | Kᵢ (nM) - Hypothetical | Tissue Location (Peripheral) | Primary Effect of Antagonism |

| M1 | This compound | 1-10 | Autonomic ganglia, salivary glands | Inhibition of ganglionic transmission and salivation |

| M2 | This compound | 1-10 | Heart, presynaptic nerve terminals | Increased heart rate, increased neurotransmitter release |

| M3 | This compound | 1-10 | Smooth muscle, exocrine glands, eye | Relaxation of smooth muscle, reduced secretions, mydriasis |

| M4 | This compound | 1-10 | Lung, uterus | Bronchodilation, uterine relaxation |

| M5 | This compound | 1-10 | Bladder, CNS (limited access) | Urinary retention |

Experimental Protocols

The following are detailed, standardized methodologies for key experiments that would be necessary to fully characterize the mechanism of action of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for M2/M3, [³H]-pirenzepine for M1).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC₅₀ value is determined.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Experimental workflow for radioligand binding assay.

In Vitro Functional Assay: Smooth Muscle Contraction

Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isometric force transducer to record contractile responses.

-

-

Functional Antagonism:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

-

The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis:

-

The rightward shift in the agonist concentration-response curve caused by this compound is quantified.

-

A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound.

-

The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve, is determined from the x-intercept of the Schild plot. A slope of unity is indicative of competitive antagonism.

-

Expected Physiological Effects

Based on its classification as a non-selective muscarinic antagonist, this compound is expected to produce the following physiological effects:

-

Gastrointestinal Tract: Reduced motility and tone of the smooth muscle, leading to an antispasmodic effect. Decreased gastric, pancreatic, and intestinal secretions.[5]

-

Cardiovascular System: Tachycardia due to the blockade of M2 receptors on the sinoatrial node.[3]

-

Respiratory System: Bronchodilation and decreased secretions in the respiratory tract.[6]

-

Genitourinary System: Relaxation of the detrusor muscle of the bladder, potentially leading to urinary retention.

-

Exocrine Glands: Decreased salivation (dry mouth), lacrimation, and sweating.

-

Eye: Mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).

Conclusion

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. While specific quantitative data on its receptor subtype selectivity are lacking in the current literature, its mechanism of action can be confidently inferred from the well-established pharmacology of the anticholinergic drug class. Its primary effects are mediated through the blockade of parasympathetic stimulation of smooth muscles and exocrine glands. Further research employing modern pharmacological techniques, such as those outlined in this guide, would be invaluable to precisely define its receptor binding profile and to fully elucidate its therapeutic potential and side-effect liabilities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of this compound in the management of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Anticholinergic Drugs in Geriatric Psychopharmacology [frontiersin.org]

- 6. google.com [google.com]

Ambutonium Bromide: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic and pharmacodynamic data for ambutonium (B78136) bromide is limited. This guide synthesizes the available information and provides a framework for understanding its properties based on its classification as a quaternary ammonium (B1175870) muscarinic antagonist.

Executive Summary

Ambutonium bromide is a synthetic quaternary ammonium compound classified as a muscarinic antagonist with anticholinergic properties. Historically, it has been explored for its potential therapeutic use in managing gastrointestinal disorders, such as peptic ulcers, owing to its ability to reduce gastric acid secretion and motility. As a quaternary ammonium compound, its pharmacokinetic profile is characterized by low oral bioavailability and limited ability to cross the blood-brain barrier. This document provides a comprehensive overview of the known pharmacodynamics and inferred pharmacokinetics of this compound, alongside detailed experimental protocols relevant to its study.

Pharmacodynamics

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).

Mechanism of Action

Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors to elicit a "rest-and-digest" response. This includes increased smooth muscle contraction in the gastrointestinal and urinary tracts, increased secretions from salivary and gastric glands, and a decreased heart rate. This compound, by blocking these receptors, inhibits the actions of acetylcholine, leading to:

-

Reduced Gastrointestinal Motility: Decreased tone and peristalsis in the stomach and intestines.

-

Decreased Glandular Secretions: Reduced saliva and gastric acid production.

-

Antispasmodic Effects: Relaxation of smooth muscle in the gastrointestinal tract.

Signaling Pathway

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by acetylcholine binding to muscarinic receptors. For instance, at M3 receptors, which are predominant in smooth muscle and glandular tissue, acetylcholine binding activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction and glandular secretion. This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade.

Figure 1: Simplified signaling pathway of a muscarinic antagonist like this compound at the M3 receptor.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not well-documented in recent literature. However, as a quaternary ammonium compound, its pharmacokinetic properties can be generally inferred.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | General Characteristics for Quaternary Ammonium Compounds |

| Absorption | Poor oral absorption due to their positive charge and high polarity, which limits passive diffusion across gastrointestinal membranes. |

| Distribution | Primarily restricted to the extracellular fluid. The permanent positive charge prevents significant penetration across the blood-brain barrier, thus limiting central nervous system effects. |

| Metabolism | The extent and pathways of metabolism for this compound are not specifically known. Generally, quaternary ammonium compounds may undergo limited metabolism. |

| Excretion | Primarily excreted unchanged in the urine and feces (via biliary excretion). |

Quantitative Pharmacokinetic Data

No specific quantitative data (e.g., half-life, volume of distribution, clearance, bioavailability) for this compound could be retrieved from the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

In Vitro Muscarinic Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for muscarinic receptors.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound at muscarinic receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing muscarinic receptors (e.g., rat brain cortex, CHO cells transfected with human muscarinic receptor subtypes).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of this compound.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for an in vitro muscarinic receptor binding assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

-

Male Wistar rats (250-300 g).

-

This compound solution for intravenous (IV) and oral (PO) administration.

-

Cannulas for blood sampling (e.g., jugular vein cannulation).

-

Metabolic cages for urine and feces collection.

-

Analytical method for quantifying this compound in plasma, urine, and feces (e.g., LC-MS/MS).

Procedure:

-

Animal Preparation: Acclimatize rats and fast them overnight before dosing. Anesthetize the rats for cannulation if required for serial blood sampling.

-

Dosing:

-

IV Group: Administer a single bolus dose of this compound via the tail vein.

-

PO Group: Administer a single dose of this compound via oral gavage.

-

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

-

Urine and Feces: House a separate group of rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24h, 24-48h) post-dosing.

-

-

Sample Analysis: Quantify the concentration of this compound in plasma, urine, and feces using a validated analytical method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

-

IV data: Half-life (t½), volume of distribution (Vd), clearance (CL).

-

PO data: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC).

-

Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Figure 3: Workflow for a typical in vivo pharmacokinetic study in rodents.

Conclusion

This compound is an anticholinergic agent with a mechanism of action centered on the antagonism of muscarinic acetylcholine receptors. Its quaternary ammonium structure dictates its pharmacokinetic profile, leading to poor oral absorption and limited central nervous system penetration. While specific quantitative data for this compound are scarce in the contemporary scientific literature, the principles of its action and disposition can be understood through the lens of its chemical class. The experimental protocols outlined in this guide provide a robust framework for any future preclinical or clinical investigations into the detailed pharmacokinetic and pharmacodynamic properties of this compound. Further research, particularly in vitro receptor binding studies and in vivo pharmacokinetic analyses, would be invaluable to fully characterize this compound for any potential therapeutic applications.

Ambutonium Bromide and its Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Muscarinic Receptor Binding Affinity

Ambutonium bromide is classified as a synthetic anticholinergic and antimuscarinic agent.[1] Its therapeutic effects are presumed to stem from its ability to antagonize the actions of acetylcholine (B1216132) at muscarinic receptors. However, a thorough review of available scientific literature did not yield specific equilibrium dissociation constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or dissociation constants (K𝒹) for this compound at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

To provide a relevant comparative context for researchers, the following table summarizes the binding affinities of several other well-studied muscarinic antagonists for the human M1, M2, and M3 receptor subtypes. This data is crucial for understanding the range of potencies and selectivities that can be expected from compounds targeting these receptors.

| Antagonist | M1 Receptor (Kᵢ in nM) | M2 Receptor (Kᵢ in nM) | M3 Receptor (Kᵢ in nM) |

| Pirenzepine | High Affinity | Low Affinity | Low Affinity |

| AF-DX 116 | Intermediate Affinity | High Affinity | Low Affinity |

| 4-DAMP | High Affinity | Intermediate Affinity | High Affinity |

| Darifenacin | Moderate Selectivity for M3 | High Affinity | |

| Solifenacin | Moderate Selectivity for M3 | Moderate Selectivity for M3 | |

| Oxybutynin | Non-selective | Non-selective | Non-selective |

| Tolterodine | Non-selective | Non-selective | Non-selective |

| Trospium | Non-selective | Non-selective | Non-selective |

| Ipratropium Bromide | High Affinity | High Affinity | High Affinity |

| Glycopyrrolate | No Selectivity | No Selectivity | No Selectivity |

Note: This table is a compilation of qualitative and quantitative information from multiple sources.[2][3][4][5] Specific Kᵢ values can vary based on the experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays.[2][6] These assays are fundamental in pharmacological profiling and drug discovery.

Principle

A competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value, representing the binding affinity of the test compound for the receptor.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

-

Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Test Compound: this compound, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure

-

Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a non-labeled antagonist for non-specific binding) are incubated together in the assay buffer. The incubation is carried out for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/K𝒹)

where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

To further aid in the understanding of muscarinic receptor function and the experimental process of determining binding affinity, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ics.org [ics.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Functional Assays for Ambutonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambutonium bromide is a quaternary ammonium (B1175870) compound recognized for its anticholinergic properties, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[] This technical guide provides a comprehensive overview of the core in vitro functional assays essential for characterizing the pharmacological profile of this compound. Detailed experimental protocols for radioligand binding assays and calcium flux assays are presented, alongside a theoretical framework for Schild analysis to determine antagonist potency. Furthermore, this guide illustrates the key signaling pathway associated with muscarinic M3 receptor antagonism. The methodologies and data presentation formats are designed to support researchers and drug development professionals in the systematic evaluation of this compound and similar muscarinic antagonists.

Introduction

This compound is an acetylcholine antagonist, belonging to the class of anticholinergic agents.[] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors, M1 through M5, which are involved in a wide array of physiological functions.

The M3 subtype, in particular, is predominantly found on smooth muscle cells and glandular tissues. Its activation via the Gq alpha subunit signaling cascade leads to an increase in intracellular calcium, resulting in smooth muscle contraction and glandular secretion.[2][3][4] By blocking these receptors, this compound can induce smooth muscle relaxation and reduce secretions, forming the basis for its therapeutic applications.

The in vitro functional characterization of this compound is crucial for determining its potency, selectivity, and mechanism of action at the different muscarinic receptor subtypes. This guide details the key assays employed for this purpose.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. When an agonist like acetylcholine binds to an M3 muscarinic receptor, it activates the associated Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.[5][8] this compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade.

Signaling Pathway Diagram

Caption: M3 Muscarinic Receptor Signaling Pathway.

In Vitro Functional Assays

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor. For this compound, competition binding assays are typically employed to determine its binding affinity (Ki) at various muscarinic receptor subtypes.

Note: Extensive literature searches did not yield specific public domain data for the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes. The table below is a template for how such data would be presented.

| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) (e.g., Atropine) |

| M1 | Data not available | |

| M2 | Data not available | |

| M3 | Data not available | |

| M4 | Data not available | |

| M5 | Data not available |

This protocol is adapted for CHO-K1 cells stably expressing human muscarinic receptors.

Materials:

-

CHO-K1 cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration close to its Kd), and 100 µL of the membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., Atropine), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

-

Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

Calcium Flux Assays

Calcium flux assays are functional assays that measure the change in intracellular calcium concentration following receptor activation. For muscarinic antagonists like this compound, this assay is used to determine its functional potency (IC50) in inhibiting agonist-induced calcium mobilization.

Note: Extensive literature searches did not yield specific public domain data for the functional potency (IC50) of this compound from calcium flux assays. The table below is a template for how such data would be presented.

| Receptor Subtype | This compound IC50 (nM) | Reference Compound IC50 (nM) (e.g., Atropine) |

| M1 | Data not available | |

| M3 | Data not available | |

| M5 | Data not available |

This protocol is designed for a Fluorometric Imaging Plate Reader (FLIPR) system using CHO-K1 cells expressing Gq-coupled human muscarinic receptors (e.g., M1, M3, M5).

Materials:

-

CHO-K1 cells stably expressing the muscarinic receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).

-

Probenecid (B1678239) (an anion-exchange pump inhibitor, often used to prevent dye leakage).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine).

-

This compound stock solution.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the CHO-K1 cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in the assay buffer. Also, prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (EC80).

-

Antagonist Pre-incubation: Add the diluted this compound or reference antagonist to the dye-loaded cell plates and incubate at room temperature for 15-30 minutes.

-

FLIPR Measurement:

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for a few seconds.

-

The FLIPR will then add the agonist to all wells.

-

Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the calcium mobilization.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a four-parameter logistic equation.

-

Experimental Workflow Diagram

Caption: FLIPR-Based Calcium Flux Assay Workflow.

Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA2 value of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency.

Note: Extensive literature searches did not yield specific public domain data for the pA2 of this compound. The table below is a template for how such data would be presented.

| Tissue/Cell Line | Agonist | This compound pA2 | Schild Slope |

| e.g., Guinea Pig Ileum | Carbachol | Data not available | Data not available |

| e.g., CHO-M3 cells | Acetylcholine | Data not available | Data not available |

This protocol typically uses isolated tissue preparations (e.g., guinea pig ileum) in an organ bath setup, but can also be adapted for cell-based functional assays.

Procedure:

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for a suitable agonist (e.g., carbachol) to determine its EC50 and maximum response.

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to ensure equilibrium is reached.

-

Second Agonist CRC: In the continued presence of this compound, generate a second cumulative CRC for the agonist. The curve should be shifted to the right.

-

Repeat: Repeat steps 2 and 3 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is the pA2 value.

-

The slope of the regression line should be close to 1 for a competitive antagonist.

-

Logical Relationship Diagram

Caption: Logical Flow of Schild Analysis.

Conclusion

This technical guide has outlined the essential in vitro functional assays for the pharmacological characterization of this compound, a muscarinic receptor antagonist. The provided protocols for radioligand binding and calcium flux assays, along with the principles of Schild analysis, offer a robust framework for determining the binding affinity, functional potency, and mechanism of antagonism of this compound. The visualization of the M3 muscarinic receptor signaling pathway and the experimental workflows are intended to provide clarity and guidance for researchers in the field of pharmacology and drug development. While specific quantitative data for this compound was not available in the public domain at the time of this writing, the presented methodologies are standard and can be readily applied to generate such data, enabling a comprehensive understanding of its in vitro pharmacological profile.

References

- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 3. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Otilonium Bromide Exhibits Potent Antifungal Effects by Blocking Ergosterol Plasma Membrane Localization and Triggering Cytotoxic Autophagy in Candida Albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pa2 determination | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambutonium Bromide: A Technical Overview of its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambutonium (B78136) bromide is a quaternary ammonium (B1175870) anticholinergic agent with activity as a muscarinic antagonist. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of Ambutonium bromide. The document outlines its synthesis, mechanism of action, and the key experimental findings that have defined its potential therapeutic applications, primarily in the context of gastrointestinal disorders such as peptic ulcers. While early studies in the 1960s suggested clinical potential, its development appears to have been discontinued (B1498344), and it has not received FDA approval. This guide consolidates the available scientific and historical data to serve as a resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as (3-Carbamoyl-3,3-diphenylpropyl)ethyldimethylammonium bromide, is a synthetic quaternary ammonium compound.[1] Like other anticholinergic agents, its pharmacological effects are derived from its ability to block the action of acetylcholine (B1216132) at muscarinic receptors.[2] This antagonism of the parasympathetic nervous system leads to a reduction in smooth muscle spasms and gastric acid secretion, which formed the basis for its initial investigation as a treatment for peptic ulcers.[1][3] This document will detail the discovery and historical progression of this compound, presenting available data on its synthesis, mechanism of action, and the early clinical evaluations that shaped its developmental trajectory.

Discovery and Historical Development

The historical development of this compound can be situated within the broader context of the development of anticholinergic drugs for gastrointestinal disorders. Following the elucidation of the role of the parasympathetic nervous system in regulating gastric function, the development of synthetic anticholinergics aimed to reduce the side effects associated with naturally occurring alkaloids like atropine.

Key milestones in the historical development of this compound include:

-

Early 1960s: Initial clinical evaluations of this compound for the management of gastrointestinal diseases, including peptic ulcers, were published. These studies, conducted by researchers such as Rossman (1960) and Schwartz et al. (1960), provided the first insights into its potential therapeutic efficacy and side effect profile in humans.[3]

-

1972: A study by Southgate further investigated the central and peripheral actions of this compound, contributing to a more detailed understanding of its pharmacological profile as an acetylcholine antagonist.[1]

Despite these early investigations, this compound did not appear to progress to later-stage clinical trials or achieve regulatory approval. A search of the U.S. Food and Drug Administration (FDA) databases reveals no evidence of a New Drug Application (NDA) or approval for this compound.[4] Furthermore, it is not listed in the FDA's database of discontinued drug products, suggesting it may have been discontinued during preclinical or early clinical development.[5]

Synthesis of this compound

While a specific, detailed experimental protocol for the original synthesis of this compound is not available in the reviewed literature, the general synthesis of quaternary ammonium halides is well-established. It typically involves the quaternization of a tertiary amine with an alkyl halide. Based on the structure of this compound, a plausible synthetic route would involve the reaction of a tertiary amine intermediate, 4-(dimethylamino)-2,2-diphenylbutanamide, with ethyl bromide.

Hypothetical Synthesis Workflow:

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Evaluation of this compound in the management of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Additions/Deletions for Prescription and OTC Drug Product Lists | FDA [fda.gov]

- 5. Discontinued Drug Shortages List - Drugs.com [drugs.com]

An In-depth Technical Guide to the Solubility of Ambutonium Bromide in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ambutonium (B78136) bromide, a quaternary ammonium (B1175870) anticholinergic agent. Due to the limited availability of specific experimental data for ambutonium bromide in publicly accessible literature, this guide synthesizes information on the general solubility of quaternary ammonium compounds and outlines standard methodologies for its determination. This approach provides a robust framework for researchers and drug development professionals working with this compound.

Introduction to this compound

This compound is a muscarinic antagonist.[1] As a quaternary ammonium salt, its structure incorporates a permanently charged nitrogen atom, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. Quaternary ammonium compounds are generally less lipid-soluble than their tertiary amine counterparts, which can affect their absorption and distribution in the body.[2]

Predicted Solubility Profile of this compound

Based on the general principles of solubility for quaternary ammonium salts, the expected solubility of this compound in various solvent classes is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | High | As an ionic salt, this compound is expected to be readily soluble in polar protic solvents like water due to favorable ion-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can solvate the quaternary ammonium and bromide ions through hydrogen bonding and dipole-dipole interactions, though generally less effectively than water. |

| Polar Aprotic | DMSO, Acetonitrile | Slight to Moderate | While these solvents have high dielectric constants, their ability to solvate both the cation and anion may be limited compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The lack of polarity in these solvents makes them poor solvents for ionic compounds like this compound, as they cannot overcome the lattice energy of the salt. |

Note: One source indicates that this compound is slightly soluble in DMSO and Methanol, which aligns with these general predictions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Below is a graphical representation of the experimental workflow for the shake-flask method.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway of this compound as a Muscarinic Antagonist

This compound functions as a muscarinic antagonist, meaning it competitively blocks the action of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][5] These G-protein coupled receptors are found in various tissues and are involved in the parasympathetic nervous system's "rest and digest" functions.[5] There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.

By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. The diagram below illustrates the general mechanism of action of a muscarinic antagonist like this compound.

Caption: General signaling pathway of a muscarinic antagonist.

Conclusion

While specific solubility data for this compound is not widely published, its chemical nature as a quaternary ammonium salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in aqueous solutions and polar protic solvents, with decreasing solubility in polar aprotic and non-polar organic solvents. For precise quantitative data, the shake-flask method provides a reliable experimental approach. Understanding its mechanism of action as a competitive muscarinic antagonist is fundamental to its application in research and drug development. The methodologies and principles outlined in this guide offer a comprehensive framework for scientists and researchers working with this compound.

References

Stability and Degradation Profile of Ambutonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the stability and degradation profile of Ambutonium bromide. Due to the limited availability of specific experimental data in the public domain, the degradation pathways, and quantitative data presented herein are predictive and based on the chemical structure of the molecule and established principles of pharmaceutical degradation. This guide is intended to serve as a foundational resource for directing future experimental studies.

Introduction

This compound is a quaternary ammonium (B1175870) compound with anticholinergic properties. Its chemical structure, 3-Carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide, features a quaternary ammonium moiety, an amide group, and two phenyl rings attached to a propyl chain. Understanding the stability and degradation profile of this compound is crucial for the development of stable pharmaceutical formulations, ensuring its safety, efficacy, and shelf-life.

This technical guide outlines the potential degradation pathways of this compound under various stress conditions, provides detailed hypothetical experimental protocols for forced degradation studies, and summarizes potential quantitative data in a structured format.

Chemical Structure and Properties

-

IUPAC Name: 3-Carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide

-

CAS Number: 115-51-5

-

Chemical Formula: C₂₀H₂₇BrN₂O

-

Molecular Weight: 391.35 g/mol

-

General Stability: this compound is a salt and is expected to be a crystalline solid at room temperature. For short-term storage (days to weeks), it should be kept dry, dark, and at 0 - 4°C, while long-term storage (months to years) necessitates temperatures of -20°C.[1]

Potential Degradation Pathways

Based on the functional groups present in the this compound molecule, the following degradation pathways are proposed.

Hydrolytic Degradation

The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield a carboxylic acid and an ammonium salt.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the amide can be hydrolyzed to form a carboxylate salt and an amine.

Oxidative Degradation

The tertiary amine functionality within the quaternary ammonium salt and the benzylic positions could be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.

Thermal Degradation

At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition. A potential pathway for this compound is the Hofmann elimination, which would require a beta-hydrogen. However, given the structure, other decomposition routes might be favored, such as dealkylation.

Photolytic Degradation

Compounds with aromatic rings, like the two phenyl groups in this compound, can be susceptible to photolytic degradation upon exposure to UV light. This could involve radical-mediated reactions leading to a variety of degradation products.

Diagram of Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] The following are detailed, representative protocols for conducting forced degradation studies on this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 N HCl.

-

Reflux the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 N NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

-

Reflux the mixture at 80°C for 12 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 N HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a thin layer of this compound powder in a petri dish.

-

Expose the solid to a temperature of 105°C in a calibrated oven for 48 hours.

-

Dissolve the stressed solid in a suitable solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation

-

Expose the this compound stock solution (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for a period sufficient to produce degradation (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Dilute the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data that could be obtained from forced degradation studies. The percentage of degradation is an estimation and would need to be confirmed experimentally.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 1 N HCl | 24 hours | 80°C | 15-25% | 3,3-diphenyl-3-carbamoylpropanoic acid, Ethyldimethylaminium bromide |

| Base Hydrolysis | 1 N NaOH | 12 hours | 80°C | 20-30% | Sodium 3,3-diphenyl-3-carbamoylpropanoate, Ethyldimethylamine |

| Oxidation | 30% H₂O₂ | 24 hours | Room Temp. | 10-20% | Ambutonium N-oxide |

| Thermal | Solid State | 48 hours | 105°C | 5-15% | Dealkylation products |

| Photolytic | UV Light (254 nm) | ICH Q1B | Ambient | 5-10% | Various photoproducts |

Stability-Indicating Analytical Method (Hypothetical Protocol)

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Table 2: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Conclusion

This technical guide provides a theoretical framework for understanding the stability and degradation profile of this compound. The proposed degradation pathways, experimental protocols, and analytical methods are based on established chemical principles and are intended to guide future research. Experimental validation is essential to confirm the actual degradation products and to develop a robust, validated stability-indicating method for this compound in pharmaceutical formulations.

References

Ambutonium Bromide: An In-depth Technical Guide on Toxicological Screening in Cell Lines

A comprehensive review of publicly available scientific literature reveals a significant gap in the toxicological data for ambutonium (B78136) bromide in cell line models. Despite extensive searches for in-vitro studies, quantitative cytotoxicity data, and defined experimental protocols, no specific information on the toxicological screening of ambutonium bromide in cell lines could be retrieved.

This guide, intended for researchers, scientists, and drug development professionals, aimed to provide a detailed overview of the cellular effects of this compound. However, the absence of published research in this specific area prevents the compilation of the core requirements, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways.

What is Known About this compound

This compound is classified as a muscarinic antagonist and an anticholinergic agent.[1][2] Its primary known application is in the treatment of ulcers.[2] It is a quaternary ammonium (B1175870) compound, a class of substances with diverse biological activities.[3][4] While toxicological data is available for other quaternary ammonium compounds and muscarinic antagonists, this information cannot be extrapolated to this compound without specific experimental validation.

The Uncharted Territory of In-Vitro Toxicology

The lack of data on the toxicological effects of this compound in cell lines presents a notable void in the pharmacological and toxicological understanding of this compound. Typically, an in-depth toxicological profile would include:

-

Quantitative Cytotoxicity Data: Information such as IC50 (half-maximal inhibitory concentration) values in various cell lines, which is crucial for determining the potency of a compound's cytotoxic effects.

-

Detailed Experimental Protocols: Specific methodologies used to assess cell viability (e.g., MTT, LDH assays), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), and other cellular responses to the compound.

-

Signaling Pathway Analysis: Elucidation of the molecular mechanisms through which the compound exerts its effects, which is often visualized through signaling pathway diagrams.

The absence of such information for this compound means that its potential effects on cell proliferation, viability, and the underlying molecular mechanisms remain uncharacterized in the public domain.

Future Research Directions

The current lack of data highlights a clear need for foundational research into the in-vitro toxicology of this compound. Future studies could be designed to address the following:

-

Initial Cytotoxicity Screening: Performing dose-response studies on a panel of relevant human cell lines (e.g., gastrointestinal cell lines, given its therapeutic use, as well as standard cancer cell lines) to determine its cytotoxic potential.

-

Mechanism of Action Studies: Investigating the mode of cell death (apoptosis, necrosis, etc.) induced by this compound and identifying the key molecular players involved.

-

Comparative Toxicology: Comparing the toxicological profile of this compound with other structurally related quaternary ammonium anticholinergics to understand structure-activity relationships.

A general workflow for such a toxicological screening is proposed below.

Caption: Proposed experimental workflow for toxicological screening.

References

Methodological & Application

Ambutonium Bromide: Application Notes and Protocols for In Vivo Evaluation of a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambutonium (B78136) bromide is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic antagonist. Its anticholinergic properties suggest potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as gastrointestinal disorders. As a quaternary ammonium salt, ambutonium bromide is expected to have limited ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects. This document provides a generalized framework for the in vivo evaluation of this compound, drawing upon established protocols for similar antimuscarinic agents.

Mechanism of Action & Signaling Pathway

This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In the parasympathetic nervous system, acetylcholine (ACh) is a primary neurotransmitter that binds to mAChRs on smooth muscle cells, leading to their contraction. By blocking these receptors, particularly the M3 subtype prevalent in the gastrointestinal tract, this compound inhibits ACh-induced smooth muscle contraction, resulting in an antispasmodic effect.

Caption: Competitive antagonism of this compound at the M3 muscarinic receptor.

Quantitative Data Summary

Specific quantitative data for the in vivo effects of this compound are not available in the reviewed literature. The following tables are presented as templates that researchers should aim to populate during their investigations.

Table 1: Pharmacokinetic Profile of this compound in an Animal Model (Template)

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| This compound | Intravenous | e.g., 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Oral | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Efficacy of this compound on Gastrointestinal Motility (Template)

| Animal Model | Motility Assay | Treatment Group | Dose (mg/kg) | Inhibition of Transit (%) | p-value |

| Rat/Mouse | Charcoal Meal Transit | Vehicle Control | - | 0 | - |

| This compound | e.g., 1 | Data to be determined | Data to be determined | ||

| This compound | e.g., 5 | Data to be determined | Data to be determined | ||

| This compound | e.g., 10 | Data to be determined | Data to be determined | ||

| Positive Control (e.g., Atropine) | e.g., 1 | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for assessing the in vivo effects of a muscarinic antagonist on gastrointestinal motility.

Protocol 1: Charcoal Meal Gastrointestinal Transit Assay

This is a common and straightforward method to assess the inhibitory effect of a compound on intestinal motility.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

Experimental animals (e.g., male Wistar rats or Swiss albino mice, fasted for 18-24 hours with free access to water)

-

Oral gavage needles

-

Surgical instruments for dissection

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Randomly divide the animals into several groups (n=6-8 per group):

-

Group I: Vehicle control

-

Group II-IV: this compound (e.g., 1, 5, 10 mg/kg, p.o. or i.p.)

-

Group V: Positive control (e.g., Atropine, 1 mg/kg, i.p.)

-

-

Administer the respective treatments.

-

-

Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 1 mL/100g body weight for rats).

-

Observation Period: After charcoal administration, wait for a predetermined period (e.g., 20-30 minutes).

-

Euthanasia and Dissection: Humanely euthanize the animals and carefully dissect the abdomen to expose the small intestine from the pylorus to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculation: Calculate the percentage of intestinal transit using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100

Caption: Experimental workflow for the charcoal meal transit assay.

Protocol 2: Castor Oil-Induced Diarrhea Model

This model is used to evaluate the antidiarrheal potential of a compound.

Materials:

-

This compound

-

Vehicle

-

Castor oil

-

Experimental animals (e.g., mice, fasted for 6 hours)

-

Filter paper-lined cages

Procedure:

-

Animal Preparation and Grouping: Similar to the charcoal meal assay, acclimatize and group the animals.

-

Treatment Administration: Administer the vehicle, this compound at different doses, or a positive control (e.g., loperamide) orally.

-

Induction of Diarrhea: One hour after treatment, administer castor oil orally (e.g., 0.5 mL per mouse).

-

Observation: Observe the animals individually in cages lined with filter paper for a period of 4 hours.

-

Data Collection: Record the onset of diarrhea, the total number of diarrheic droppings, and the total weight of the feces.

-

Analysis: Calculate the percentage inhibition of defecation.

Conclusion

This compound, as a muscarinic antagonist, holds promise for the treatment of disorders related to gastrointestinal hypermotility. The experimental protocols outlined in this document provide a foundational approach for the in vivo characterization of its efficacy and pharmacokinetic profile. It is imperative that future research focuses on generating specific data for this compound to establish a comprehensive understanding of its therapeutic potential and to develop detailed, substance-specific protocols.

Application Notes and Protocols for Otilonium Bromide Treatment in Cell Culture

Based on the initial search, "Ambutonium bromide" is not a well-documented compound in the scientific literature. It is possible that this is a less common compound or a misspelling of a more well-known drug. However, the search results provided extensive information on other quaternary ammonium (B1175870) bromide compounds, which share structural similarities and often exhibit related mechanisms of action.

Given the lack of specific data for this compound, this document will use Otilonium (B12848) Bromide as a representative example of a quaternary ammonium bromide compound for which detailed cell culture protocols and mechanistic data are available. Otilonium Bromide is a well-researched drug, and the principles and protocols described herein can serve as a strong starting point for researchers investigating similar compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium Bromide (OB) is a quaternary ammonium derivative with known spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is complex, involving the modulation of cellular calcium ion channels and neurotransmitter receptors.[1][2] In cell culture, Otilonium Bromide has been shown to affect various cellular processes, including proliferation and cytotoxicity, particularly in cancer cell lines.[3] These application notes provide detailed protocols for the treatment of cells in culture with Otilonium Bromide, methods for assessing its effects, and an overview of its known signaling pathways.

Mechanism of Action

Otilonium Bromide exerts its effects through multiple cellular targets:

-

L-type and T-type Calcium Channel Blockade: The primary action of OB is the blockade of Ca2+ entry through L-type and T-type calcium channels. This interference with intracellular calcium mobilization is crucial for its spasmolytic effects on smooth muscle cells.[1][2]

-

Muscarinic Receptor Antagonism: OB also acts as a muscarinic receptor antagonist, interfering with acetylcholine-mediated signaling.[1][2][4][5]

-

Tachykinin Receptor Interaction: It interacts with tachykinin NK2 receptors, further modulating cellular responses.[1][2][3]

-

USP28 Inhibition: More recently, Otilonium Bromide has been identified as a selective inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). This can lead to cytotoxic effects in cancer cells by affecting the stability of oncogenic proteins like c-Myc.[3]

Data Presentation: Effects of Otilonium Bromide on Cultured Cells

The following table summarizes the effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of Otilonium Bromide in various in vitro experimental models.

| Cell/Tissue Type | Assay | Agonist/Stimulus | EC50 / IC50 (µM) | Reference |

| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | KCl | 3.6 | [2] |

| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | BayK8644 | 4.0 | [2] |

| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | Carbachol | 8.4 | [2] |

| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | Neurokinin A | 11.7 | [2] |

| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | CaCl2 | 17.5 | [2] |

| Rat Colonic Strips | Inhibition of EFS-induced contraction | - | 7.3 | [2] |

| Rat Colonic Strips | Inhibition of EFS-induced EJP | - | 8.9 | [2] |

| Rat Colonic Strips | Inhibition of Carbachol-induced contraction | - | 13.0 | [2] |

| HepG-2 (Hepatocellular Carcinoma) | Cell Viability (Crystal Violet) | - | 0.2 (as Cu-CTAB) | [6][7] |

EFS: Electrical Field Stimulation; EJP: Excitatory Junction Potential; Cu-CTAB: Copper-cetyl tri-methyl ammonium bromide

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for all experiments.[8][9][10]

-

Cell Lines: Select cell lines appropriate for the research question (e.g., smooth muscle cells for spasmolytic activity, cancer cell lines for cytotoxicity studies).

-

Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells according to standard protocols for adherent or suspension cultures to maintain them in the exponential growth phase.[9]

Preparation of Otilonium Bromide Stock Solution

Caution: Otilonium Bromide can be unstable in aqueous solutions over long periods.[3] It is recommended to prepare fresh dilutions for each experiment from a stable stock solution.

-

Stock Solution: Prepare a high-concentration stock solution of Otilonium Bromide (e.g., 10-100 mM) in a suitable solvent like sterile water or DMSO.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Perform serial dilutions to obtain a range of concentrations for dose-response studies.